Fmoc-NH-PEG8-CH2COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

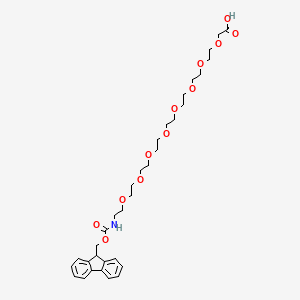

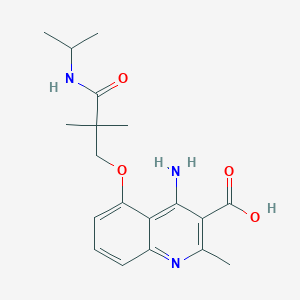

Fmoc-NH-PEG8-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The Fmoc group in Fmoc-NH-PEG8-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG8-CH2COOH is C33H47NO12 . Its molecular weight is 649.73 . The InChI code is 1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) .Chemical Reactions Analysis

The terminal carboxylic acid in Fmoc-NH-PEG8-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Fmoc-NH-PEG8-CH2COOH appears as a viscous liquid with a light yellow to brown color . The hydrophilic PEG spacer increases solubility in aqueous media .科学的研究の応用

Solid-Phase Synthesis of Pegylated Peptides : Fmoc-NH-PEG8-CH2COOH is used for site-specific pegylation of peptides. This method enables pegylation at the NH2-terminus, side-chain positions, or COOH-terminus of peptides, enhancing their stability and solubility (Lu & Felix, 2009).

Synthesis of Large Peptide Thioesters and SUMO-1 Peptide Conjugate : This compound assists in the synthesis of large peptide thioesters using Fmoc-SPPS, facilitating the total synthesis of long peptides and peptide conjugates (Boll et al., 2014).

Creation of DNA Arrays for Protein−DNA Interactions : It is used in surface modification procedures for creating DNA arrays on gold surfaces, useful in studying protein-DNA interactions through surface plasmon resonance imaging (Brockman et al., 1999).

Nanocarrier for Paclitaxel Delivery : Fmoc-NH-PEG8-CH2COOH-based nanocarriers have been developed for delivering chemotherapeutic agents like paclitaxel, showing improved loading capacity and reduced systemic toxicity (Zhang et al., 2014).

Thermoresponsive Self-Assembly of Short Elastin-like Polypeptides : This compound is used to create thermoresponsive supramolecular assemblies, beneficial in biomaterials research (Pechar et al., 2007).

Drug Delivery and Nanocarrier Applications : It is significantly used in the development of drug delivery systems and as a nanocarrier for various drugs, enhancing the efficacy and safety of pharmaceutical compounds (Zhang et al., 2015).

Fmoc-Modified Amino Acids in Functional Materials : The use of Fmoc-NH-PEG8-CH2COOH in the modification of amino acids and peptides plays a crucial role in the self-assembly and application of these materials in various fields, including biotechnology and materials science (Tao et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUSGRARXJCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NH-PEG8-CH2COOH | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)